molecular formula C15H15NO4S B1422320 2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-4-methyl-1,3-thiazole-5-carboxylic acid CAS No. 1219553-56-6

2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-4-methyl-1,3-thiazole-5-carboxylic acid

Cat. No. B1422320
M. Wt: 305.4 g/mol
InChI Key: AXJYOLRJRIOBNN-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a benzofuran and thiazole moiety . Benzofuran is a heterocyclic compound, consisting of fused benzene and furan rings . Thiazole, on the other hand, is a ring structure containing both sulfur and nitrogen .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The benzofuran moiety would contribute to the aromaticity of the compound, while the thiazole ring could potentially participate in tautomeric shifts .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .

Scientific Research Applications

Fluorescent Probe Development

Research on benzofuran derivatives like 2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-4-methyl-1,3-thiazole-5-carboxylic acid has led to the development of fluorescent probes. These compounds exhibit significant fluorescence in various solvents, indicating their potential application in fluorescent labeling and imaging techniques in biochemical and medical research (Bodke, Shankerrao, & Harishkumar, 2013).

Chemical Synthesis and Transformations

These compounds are involved in diverse chemical synthesis processes. For instance, they are used in the synthesis of various biologically active compounds, such as thiazoles and imidazoles, which have shown potential in insecticidal, fungicidal, and herbicidal applications (Shen et al., 2012). They also play a role in complex transformations involving dimethyl acetone-1,3-dicarboxylate leading to the production of novel compounds (Žugelj et al., 2009).

Supramolecular Chemistry

In the realm of supramolecular chemistry, benzofuran derivatives contribute to the understanding of intermolecular interactions and molecular assembly. They are instrumental in studying the hydrogen bonding patterns and crystal packing in organometallic complexes, providing insights into molecular design and drug development (Koner & Goldberg, 2009).

Antimicrobial and Antifungal Research

These compounds have been synthesized and evaluated for their antimicrobial and antifungal activities, showing potential as leads in the development of new antibacterial and antifungal agents. This line of research holds promise for addressing the increasing challenge of drug-resistant pathogens (Palkar et al., 2017).

Novel Pharmacological Applications

The exploration of benzofuran derivatives extends to the study of their pharmacological properties. For example, their role in the modulation of orexin receptors highlights their potential application in treating eating disorders and related compulsive behaviors (Piccoli et al., 2012).

Safety And Hazards

As with any chemical compound, the safety and hazards would depend on the specific properties of the compound. Proper handling and disposal procedures should always be followed .

Future Directions

The future directions for research on this compound would depend on its potential applications. Given the biological activity of many benzofuran derivatives, it’s possible that this compound could be studied for potential pharmaceutical applications .

properties

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-4-methyl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-8-12(13(17)18)21-14(16-8)19-10-6-4-5-9-7-15(2,3)20-11(9)10/h4-6H,7H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXJYOLRJRIOBNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)OC2=CC=CC3=C2OC(C3)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-4-methyl-1,3-thiazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-4-methyl-1,3-thiazole-5-carboxylic acid
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2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-4-methyl-1,3-thiazole-5-carboxylic acid
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2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-4-methyl-1,3-thiazole-5-carboxylic acid
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2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-4-methyl-1,3-thiazole-5-carboxylic acid
Reactant of Route 5
2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-4-methyl-1,3-thiazole-5-carboxylic acid
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2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-4-methyl-1,3-thiazole-5-carboxylic acid

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